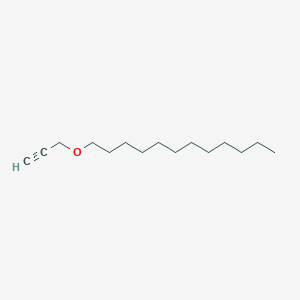
1-(Prop-2-yn-1-yloxy)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yloxy)dodecane is an organic compound characterized by the presence of a propargyl group attached to a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yloxy)dodecane can be synthesized through the alkylation of dodecanol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yloxy)dodecane undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The propargyl ether linkage can participate in nucleophilic substitution reactions.
Cycloisomerization: Under specific conditions, the compound can undergo cycloisomerization to form cyclic ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the propargyl ether linkage.
Cycloisomerization: Catalysts like gold nanoparticles supported on titanium dioxide (TiO₂) can facilitate this reaction.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Substitution: Formation of substituted ethers or thioethers.
Cycloisomerization: Formation of cyclic ethers.
Scientific Research Applications
1-(Prop-2-yn-1-yloxy)dodecane has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yloxy)dodecane involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic attack, oxidation, and cycloisomerization, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness: 1-(Prop-2-yn-1-yloxy)dodecane is unique due to its long dodecane chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic characteristics and stability.
Properties
CAS No. |
40657-18-9 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
1-prop-2-ynoxydodecane |
InChI |
InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h2H,3,5-15H2,1H3 |
InChI Key |
PNOMZJSAXYYXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















